![molecular formula C10H12INO2 B11044402 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol CAS No. 6342-74-1](/img/structure/B11044402.png)
2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol
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Overview
Description
2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.1123 g/mol It is characterized by the presence of iodine, isopropyl, methyl, and nitroso functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol typically involves the iodination of a precursor phenol compound followed by the introduction of isopropyl and methyl groups. The nitroso group is then added through a nitrosation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methyl-6-isopropylphenol: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
4-Nitroso-2-iodophenol: Lacks the isopropyl and methyl groups, affecting its solubility and interaction with targets.
2-Iodo-6-isopropyl-4-nitrosophenol: Similar structure but different substitution pattern, leading to variations in properties.
Uniqueness
2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol is a compound belonging to the nitrosophenol class, characterized by its unique structure and significant biological activity. This article explores its biological effects, particularly its herbicidal properties, enzyme inhibition, and toxicity assessments.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O3I, with a molecular weight of approximately 300.15 g/mol. The presence of iodine and isopropyl groups contributes to its chemical reactivity and biological interactions. Its nitroso group plays a crucial role in its biological activity, particularly in inhibiting various metabolic processes in organisms.
Herbicidal Potential
Research has demonstrated that this compound exhibits notable herbicidal activity by inhibiting photosynthesis in susceptible plant species. Specifically, it acts as a competitive inhibitor of the plastoquinol oxidation process in the cytochrome b6f complex, which is vital for electron transport during photosynthesis. This inhibition leads to reduced photosynthetic efficiency and growth in plants exposed to this compound .
Enzyme Inhibition
The compound has been studied for its interactions with various enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the cytochrome b6f complex, impacting plant physiology significantly. This inhibition can alter metabolic processes essential for plant survival and growth .
Toxicity Assessments
Toxicity evaluations have utilized model organisms such as Tetrahymena , a ciliate protozoan widely used in aquatic toxicity testing. Studies indicate that exposure to this compound can lead to significant growth inhibition, providing insights into its ecological effects and safety profile . The IGC50 values obtained from these studies indicate the concentration at which 50% of the population experiences growth inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Iodo-4-methyl-6-nitrophenol | Contains iodine and nitro groups | Known for antibacterial properties |
2,4-Dinitrophenol | Dinitro substitution on phenol | Widely used as a herbicide |
4-Nitrophenol | Nitro group at para position | Used as a precursor in dye manufacturing |
2-Methyl-4-nitrophenol | Methyl and nitro groups | Exhibits distinct solubility characteristics |
Each compound exhibits unique biological activities, with this compound being particularly noted for its herbicidal potential due to specific inhibitory actions on photosynthesis .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Herbicidal Efficacy : In controlled experiments, plants treated with varying concentrations of this compound showed a dose-dependent reduction in growth rates, confirming its potential as an effective herbicide.
- Toxicological Assessments : In studies involving Tetrahymena, the compound demonstrated significant toxicity at lower concentrations compared to other similar compounds, indicating a need for careful handling and assessment before environmental application.
Properties
CAS No. |
6342-74-1 |
---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
2-iodo-3-methyl-4-nitroso-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H12INO2/c1-5(2)7-4-8(12-14)6(3)9(11)10(7)13/h4-5,13H,1-3H3 |
InChI Key |
VXZISXGMSUWRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1I)O)C(C)C)N=O |
Origin of Product |
United States |
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